N-(5-Ethyl-1,3,4-thiadiazol-2-yl)-4-isopropoxybenzamide N-(5-Ethyl-1,3,4-thiadiazol-2-yl)-4-isopropoxybenzamide
Brand Name: Vulcanchem
CAS No.: 476462-56-3
VCID: VC0469920
InChI: InChI=1S/C14H17N3O2S/c1-4-12-16-17-14(20-12)15-13(18)10-5-7-11(8-6-10)19-9(2)3/h5-9H,4H2,1-3H3,(H,15,17,18)
SMILES: CCC1=NN=C(S1)NC(=O)C2=CC=C(C=C2)OC(C)C
Molecular Formula: C14H17N3O2S
Molecular Weight: 291.37g/mol

N-(5-Ethyl-1,3,4-thiadiazol-2-yl)-4-isopropoxybenzamide

CAS No.: 476462-56-3

Main Products

VCID: VC0469920

Molecular Formula: C14H17N3O2S

Molecular Weight: 291.37g/mol

N-(5-Ethyl-1,3,4-thiadiazol-2-yl)-4-isopropoxybenzamide - 476462-56-3

CAS No. 476462-56-3
Product Name N-(5-Ethyl-1,3,4-thiadiazol-2-yl)-4-isopropoxybenzamide
Molecular Formula C14H17N3O2S
Molecular Weight 291.37g/mol
IUPAC Name N-(5-ethyl-1,3,4-thiadiazol-2-yl)-4-propan-2-yloxybenzamide
Standard InChI InChI=1S/C14H17N3O2S/c1-4-12-16-17-14(20-12)15-13(18)10-5-7-11(8-6-10)19-9(2)3/h5-9H,4H2,1-3H3,(H,15,17,18)
Standard InChIKey NTGBCJHONOCABN-UHFFFAOYSA-N
SMILES CCC1=NN=C(S1)NC(=O)C2=CC=C(C=C2)OC(C)C
Canonical SMILES CCC1=NN=C(S1)NC(=O)C2=CC=C(C=C2)OC(C)C
PubChem Compound 833755
Last Modified Nov 11 2021
   refresh captcha

Mass Molarity Calculator

  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g

Molecular Mass Calculator